molecular formula C18H19ClN6 B6443074 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2549051-49-0

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6443074
CAS No.: 2549051-49-0
M. Wt: 354.8 g/mol
InChI Key: MGTOTEHRLARZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 4 with a 4-(3-chlorophenyl)piperazine group and at position 6 with a 2-methyl-1H-imidazole moiety. The 3-chlorophenylpiperazine moiety is a well-known pharmacophore in neuropharmacology, often associated with affinity for dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors .

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6/c1-14-20-5-6-25(14)18-12-17(21-13-22-18)24-9-7-23(8-10-24)16-4-2-3-15(19)11-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTOTEHRLARZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS 1706446-94-7)
  • Structure : Shares the pyrimidine core and 2-methylimidazole group but lacks the 3-chlorophenyl substitution on the piperazine.
  • Key Differences : The absence of the 3-chlorophenyl group likely reduces receptor-binding affinity, as this substituent is critical for interactions with dopaminergic and serotonergic receptors.
  • Implications : Lower molecular weight (244.3 g/mol vs. ~370 g/mol for the target compound) may improve solubility but reduce blood-brain barrier penetration .
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 2097937-07-8)
  • Structure : Features a trifluoromethyl group at position 6 and a sulfonyl-linked methylimidazole-piperazine at position 4.
  • Key Differences : The trifluoromethyl group enhances electronegativity and metabolic stability, while the sulfonyl group increases hydrophilicity.
  • Implications : Likely optimized for enzyme inhibition (e.g., kinase targets) rather than CNS activity due to reduced lipophilicity .

Non-Pyrimidine Scaffolds

ND-7 (7-[4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl]-1-ethyl-6-fluoroquinolone)
  • Structure: Incorporates the 3-chlorophenylpiperazine group within a fluoroquinolone scaffold.
  • Key Differences: The quinolone core is associated with antibacterial activity (e.g., DNA gyrase inhibition). The 3-chlorophenylpiperazine may enhance cellular uptake or off-target receptor interactions.
  • Implications : Highlights the versatility of the 3-chlorophenylpiperazine moiety across diverse therapeutic areas .

Process-Related Derivatives

  • 1-(3-Chlorophenyl)piperazine (Impurity c) : A simpler derivative lacking the pyrimidine-imidazole scaffold. Used as a building block in antipsychotics like aripiprazole .
  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (Impurity d) : Hydrophilic side chain may reduce CNS penetration, favoring peripheral activity.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity References
Target Compound Pyrimidine 4-(3-Cl-phenylpiperazine), 6-(2-Me-imidazole) ~370 CNS receptor modulation
4-(2-Me-imidazol-1-yl)-6-piperazinyl-pyrimidine Pyrimidine Unsubstituted piperazine, 6-(2-Me-imidazole) 244.3 Moderate receptor affinity
ND-7 Quinolone 4-(3-Cl-phenylpiperazine), fluoroquinolone ~550 Antibacterial
1-(3-Cl-phenyl)piperazine (Impurity c) Piperazine 3-Cl-phenyl 197.7 Dopamine/5-HT receptor ligand

Research Findings and Implications

Structural-Activity Relationships :

  • The 3-chlorophenyl group on piperazine is critical for high-affinity binding to dopamine and serotonin receptors, as seen in aripiprazole analogues .
  • The 2-methylimidazole substituent may improve metabolic stability compared to unsubstituted imidazoles, as methyl groups reduce oxidative metabolism .

In contrast, the sulfonyl and trifluoromethyl groups in CAS 2097937-07-8 increase polarity, likely redirecting activity toward peripheral targets .

Synthetic Considerations :

  • Process impurities like 1-(3-chlorophenyl)piperazine (Impurity c) highlight the need for stringent quality control during synthesis to ensure pharmacological efficacy and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.